6beta-Oxycodol

説明

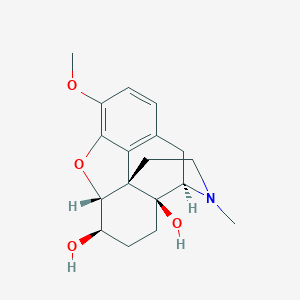

Structure

3D Structure

特性

IUPAC Name |

(4R,4aS,7R,7aR,12bS)-9-methoxy-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10/h3-4,11,13,16,20-21H,5-9H2,1-2H3/t11-,13-,16+,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTAJTFGGUDLRH-MYDSHOOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401344990 | |

| Record name | 6beta-Oxycodol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61949-73-3 | |

| Record name | 6beta-Oxycodol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061949733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6beta-Oxycodol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401344990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.BETA.-OXYCODOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48X8F46AR7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Enzymatic Systems

Elucidation of 6-Keto Reduction Pathways

6-beta-Oxycodol, along with its stereoisomer 6-alpha-Oxycodol, is formed directly from oxycodone through a 6-keto reduction pathway. This metabolic process is one of several competing reactions in the hepatic metabolism of oxycodone. While N-demethylation by CYP3A4 and O-demethylation by CYP2D6 are the major metabolic routes, 6-keto reduction accounts for a smaller fraction of oxycodone's biotransformation. Specifically, studies have shown that 6-keto-reduction to alpha- and beta-oxycodol accounts for approximately 8% ± 6% of an administered oxycodone dose.

Formation from Oxycodone

Enzymatic Catalysis of Reduction

The conversion of the C6-keto group to a hydroxyl group is catalyzed by specific reductase enzymes. These enzymes function alongside the well-documented cytochrome P450 system, which is responsible for the primary oxidative metabolism of the parent compounds.

The 6-keto reduction of oxycodone and its metabolites is carried out by cytosolic ketoreductases. These enzymes belong to the family of oxidoreductases and are responsible for reducing carbonyl groups. While the specific ketoreductases involved in oxycodone metabolism have not been fully characterized, enzymes such as carbonyl reductase 1 (CBR1), a member of the short-chain dehydrogenases/reductases (SDR) family, are known to have broad substrate specificity for xenobiotics. In general, aldo-keto reductases (AKRs) and SDRs are the primary mammalian protein families that perform carbonyl reduction as a phase I metabolic reaction. These enzymes are NADPH-dependent and are found in various tissues, including the liver, where the bulk of oxycodone metabolism occurs.

The metabolism of oxycodone is a clear example of the interplay between different enzyme systems. The primary pathways are mediated by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases.

CYP3A4 and CYP3A5 are the principal enzymes responsible for the N-demethylation of oxycodone to its major circulating metabolite, noroxycodone.

CYP2D6 catalyzes the O-demethylation of oxycodone to form oxymorphone, a potent active metabolite.

Table 1: Major Enzymatic Pathways in Oxycodone Metabolism

| Pathway | Enzyme(s) | Parent Compound | Primary Metabolite(s) | Citation(s) |

|---|---|---|---|---|

| N-demethylation | CYP3A4, CYP3A5 | Oxycodone | Noroxycodone | |

| O-demethylation | CYP2D6 | Oxycodone | Oxymorphone | |

| 6-Keto Reduction | Ketoreductases | Oxycodone | 6α-Oxycodol, 6β-Oxycodol | |

| 6-Keto Reduction | Ketoreductases | Noroxycodone | α-Noroxycodol, β-Noroxycodol |

Characterization of Involved Reductase Systems

Quantitative Analysis of Metabolite Formation (Preclinical and Analytical Contexts)

The quantification of 6-beta-Oxycodol and related metabolites is essential for understanding the complete pharmacokinetic profile of oxycodone. This is typically achieved in research and forensic settings using advanced analytical techniques.

Sensitive methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed and validated for the simultaneous quantification of oxycodone and its major and minor metabolites, including 6-alpha-Oxycodol and 6-beta-Oxycodol, in biological matrices like blood and urine.

In a pilot dosing study involving a single 10 mg oral dose of oxycodone, 6-beta-Oxycodol was detectable in blood for up to 9 hours post-administration. The limit of quantitation for this method was established at 0.5 ng/mL in blood, with a calibration range of 0.5–25 ng/mL. Another study developed a urinary quantification method with a calibration range for 6-beta-Oxycodol from 0.015 to 10 µg/mL.

These analytical methods are crucial for preclinical studies and in forensic toxicology to accurately map the metabolic fate of oxycodone. For instance, urinary excretion data from human volunteers showed that metabolites from 6-keto-reduction accounted for 8% ± 6% of the administered oxycodone dose. In a controlled single-dose administration study, mean peak concentrations in hydrolyzed urine were observed in the order of noroxycodone > oxycodone > oxymorphone > noroxymorphone, highlighting the quantitative relationships between the different metabolic pathways.

Table 2: Analytical Method Parameters for Oxycodol Quantification

| Analyte | Matrix | Method | Limit of Quantitation (LOQ) | Calibration Range | Citation(s) |

|---|---|---|---|---|---|

| 6β-Oxycodol | Blood | LC-MS/MS | 0.5 ng/mL | 0.5–25 ng/mL | |

| 6α-Oxycodol | Blood | LC-MS/MS | 0.5 ng/mL | 0.5–25 ng/mL | |

| 6β-Oxycodol | Urine | LC-MS/MS | 0.015 µg/mL | 0.015–10 µg/mL | |

| 6α-Oxycodol | Urine | LC-MS/MS | 0.015 µg/mL | 0.015–10 µg/mL |

Relative Contribution to Overall Oxycodone Metabolite Pool

In humans, the metabolism of oxycodone is predominantly driven by cytochrome P450 (CYP) enzymes, with CYP3A4-mediated N-demethylation to noroxycodone being the principal route, accounting for approximately 45% ± 21% of an administered dose. The O-demethylation pathway, mediated by CYP2D6 to form oxymorphone, represents a smaller fraction, accounting for about 11% ± 6% of the dose.

Table 1: Relative Contribution of Major Metabolic Pathways of Oxycodone in Humans

| Metabolic Pathway | Primary Enzyme(s) | Resulting Metabolite(s) | Percentage of Dose |

| N-demethylation | CYP3A4 | Noroxycodone | 45% ± 21% |

| O-demethylation | CYP2D6 | Oxymorphone | 11% ± 6% |

| 6-Keto-reduction | Unknown | α- and β-Oxycodol | 8% ± 6% |

Comparative Metabolic Fate Across Mammalian Species

The metabolic fate of oxycodone, including the extent of 6-keto-reduction to form 6β-oxycodol, exhibits notable variations across different mammalian species. These differences are attributed to species-specific expression and activity of the metabolic enzymes involved.

Rabbits: Studies have identified a significant metabolic pathway in rabbits that is less prominent in other species. In rabbits, one of the major urinary metabolites of oxycodone is 7β-hydroxy-6β-oxycodol. The formation of this compound involves the 6-keto-reduction of oxycodone to 6β-oxycodol, which is then further hydroxylated. The metabolic pathways in rabbits include O-demethylation, N-demethylation, 6-keto-reduction, N-oxide formation, and the unique 7β-hydroxy-6β-oxycodol formation.

Rats: In rats, 6β-oxycodol has been identified and measured as a metabolite of oxycodone. Studies have shown that the metabolism of oxycodone in rats can be influenced by factors such as strain and sex. For instance, different rat strains can exhibit significant variations in the plasma concentrations of oxycodone and its metabolites, including those resulting from the 6-keto-reduction pathway.

Guinea Pigs: While direct studies detailing the formation of 6β-oxycodol from oxycodone in guinea pigs are limited, research on the metabolism of the related compound oxymorphone provides relevant insights. In guinea pigs, the 6-keto reduction of oxymorphone leads to the formation of 6α- and 6β-oxymorphol. This suggests that the enzymatic machinery for 6-keto reduction is active in guinea pigs and may also metabolize oxycodone to 6β-oxycodol. One study observed that for the reduction of oxymorphone, the formation of the 6α-carbinol metabolite was more prominent than the 6β-carbinol in guinea pigs, a contrast to other species where the β-form is more abundant.

Mice: Specific data on the quantitative contribution of the 6-keto-reduction pathway for oxycodone in mice is not extensively detailed in the reviewed literature. However, like other mammals, mice possess cytochrome P450 enzymes and other reductase enzymes capable of metabolizing opioids.

Table 2: Comparative Aspects of Oxycodone Metabolism and 6-Keto-Reduction Products in Different Mammalian Species

| Species | Key Findings Related to 6-Keto-Reduction | Relevant Metabolites Identified |

| Rabbits | A major metabolic pathway involves 6-keto-reduction and subsequent hydroxylation. | 7β-hydroxy-6β-oxycodol |

| Rats | 6β-oxycodol is a measured metabolite; metabolism is influenced by strain and sex. | 6β-oxycodol, Noroxycodone, Oxymorphone |

| Guinea Pigs | The related compound oxymorphone undergoes 6-keto-reduction. | 6α- and 6β-Oxymorphol (from oxymorphone) |

| Mice | Possess metabolic enzymes for opioid biotransformation. | General opioid metabolites |

This table provides a comparative overview of the metabolic fate of oxycodone with a focus on 6-keto-reduction across different mammalian species based on available research.

Stereochemistry and Isomeric Considerations

Distinction and Characterization of 6alpha- and 6beta-Oxycodol Isomers

The differentiation and unambiguous identification of 6α- and 6β-oxycodol are crucial for metabolic and forensic studies. Various analytical techniques have been developed to separate and characterize these isomers.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used method for this purpose. Chromatographic separation is key, as the isomers often exhibit different retention times on an analytical column. For instance, one method noted that 6-α-oxycodol elutes earlier than the peak suspected to be 6-β-oxycodol. High-resolution mass spectrometry (HRMS) can further aid in identification by providing accurate mass data, though chromatographic separation remains essential to distinguish between the isomers which have identical masses. In some cases, in-source fragmentation of 6-oxycodol can occur in the mass spectrometer, creating a water-loss fragment that is isobaric with codeine, which necessitates careful method development to avoid false positives.

Capillary electrophoresis (CE) has also proven to be an effective technique for separating the diastereoisomers of 6-oxycodol. A specific CE method utilizing an untreated fused-silica capillary with an acidic buffer (pH 2.0) containing a chiral selector, heptakis(2,3-diacetyl-6-sulfato)-beta-cyclodextrin (HDAS-β-CD), allows for the rapid and unambiguous identification of both 6α- and 6β-oxycodol. This method is robust enough to be applied to extracts from various biological and synthetic samples.

The table below summarizes the analytical methods used for the distinction of 6-Oxycodol isomers.

| Analytical Technique | Principle of Separation/Distinction | Key Findings |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Differential retention times on a chromatographic column. | Allows for quantification of both isomers in urine. 6α-oxycodol has been observed to have a shorter retention time than 6β-oxycodol. |

| Capillary Electrophoresis (CE) | Differential migration in an electric field, enhanced by a chiral selector (HDAS-β-CD). | Provides unambiguous separation and identification of both isomers in various matrices, including urine and products of chemical synthesis. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement. | While providing high selectivity based on mass, it still requires chromatographic separation to differentiate isomers with identical accurate masses. |

Stereoselective Aspects of 6-Keto Reduction

The formation of 6-oxycodol isomers is a stereoselective process, meaning one isomer is often formed in preference to the other. The specific outcome depends on whether the reduction occurs via chemical synthesis or biological metabolism.

In chemical synthesis, the choice of reducing agent and reaction conditions dictates the stereochemical outcome. The reduction of oxycodone using sodium borohydride (B1222165) (NaBH₄) predominantly yields the 6α-oxycodol isomer. Similarly, catalytic hydrogenation can be controlled to favor a specific isomer. A process using gaseous hydrogen with a heterogeneous catalyst at a pH between 5 and 7 has been developed to produce a 6-hydroxy morphinan (B1239233) alkaloid with a high α:β ratio of greater than 85:15.

Metabolic reduction of the 6-keto group also exhibits stereoselectivity. In vitro studies using human liver cytosol and the human liver S9 fraction show that the formation of 6-oxycodol is stereoselective, with 6α-oxycodol being the predominant isomer formed. However, analysis of urine from patients undergoing oxycodone therapy reveals a different profile. In these in vivo samples, 6β-oxycodol is the major isomer excreted, suggesting that while 6α-oxycodol may be formed initially, different metabolic or clearance processes may lead to the preferential excretion of the beta isomer.

The table below outlines the stereoselective outcomes of 6-keto reduction.

| Reduction Method | Context | Predominant Isomer | Isomeric Ratio (α:β) |

| Chemical Synthesis (NaBH₄) | Laboratory synthesis | 6α-Oxycodol | Predominantly α |

| Chemical Synthesis (Catalytic Hydrogenation) | Industrial process | 6α-Oxycodol | >85:15 |

| Metabolism (in vitro) | Human liver cytosol / S9 fraction | 6α-Oxycodol | Predominantly α |

| Metabolism (in vivo) | Human urine excretion | 6β-Oxycodol | β > α |

Receptor Pharmacology and Binding Dynamics Preclinical Focus

Mu-Opioid Receptor Binding Affinity Studies (In Vitro)

In vitro studies investigating the interaction of oxycodone and its metabolites with opioid receptors have provided insights into their relative binding strengths. While data specifically quantifying the binding affinity of 6-beta-oxycodol are limited, research indicates that the reduced metabolites, including α- and β-oxycodol, possess a lower binding affinity for the mu-opioid receptor (MOR) when compared to the parent compound, oxycodone.

One study noted that as of its publication, there was no available information specifically on the opioid receptor binding characteristics of the reduced metabolites, including the oxycodols. However, comparative analyses place their affinity below that of both oxycodone and its highly potent metabolite, oxymorphone. For context, oxycodone itself has a lower binding affinity for the mu-opioid receptor than opioids like morphine and hydromorphone.

Comparative Receptor Interactions with Parent Opioids and Other Metabolites

The binding affinity of oxycodone's metabolites for the mu-opioid receptor (MOR) varies significantly. Oxymorphone, the O-demethylated metabolite of oxycodone, demonstrates a substantially higher affinity for the MOR—approximately 40-fold greater than oxycodone itself. In contrast, noroxycodone, the primary circulating metabolite formed via N-demethylation, shows a reduced binding affinity compared to oxycodone.

The reduced metabolites, α-oxycodol and 6-beta-oxycodol, have been shown to have reduced binding affinities for the MOR relative to oxycodone. Noroxymorphone, a secondary metabolite, has a higher affinity for the MOR than oxycodone and noroxycodone. This positions 6-beta-oxycodol as a metabolite with a comparatively weak interaction with the mu-opioid receptor within the broader metabolic profile of oxycodone.

Table 1: Comparative Mu-Opioid Receptor (MOR) Binding Affinities (Ki) of Oxycodone and Metabolites (In Vitro) Lower Ki values indicate higher binding affinity.

| Compound | Receptor Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| Oxymorphone | 0.9 - 2.5 | |

| Morphine | 1.168 - 4.6 | |

| Noroxymorphone | 15 | |

| Oxycodone | 17 - 40 | |

| Noroxycodone | 150 - 460 | |

| α/β-Oxycodol | Reduced affinity vs. Oxycodone |

Assessment of Opioid Agonist Activity in Preclinical Models (In Vitro/Animal)

In vitro functional assays, such as those measuring guanosine-5'-O-(γ-thio)triphosphate (GTPγS) binding, are used to assess the ability of a compound to activate an opioid receptor. Studies have found that oxycodone acts as a partial agonist at the mu-opioid receptor. Its metabolite, oxymorphone, is significantly more potent, showing 30- to 40-fold greater potency than oxycodone in activating G-proteins coupled to the MOR. Noroxycodone is less potent than oxycodone.

Direct data on the specific agonist activity of 6-beta-oxycodol is not extensively detailed in the reviewed literature. However, a recent preclinical study examined NKTR-181, a PEGylated form of oxycodol, and characterized it as a mu-opioid receptor agonist. This suggests that the parent pharmacophore, oxycodol, possesses agonist activity at the MOR. The study found that NKTR-181 has a slower receptor on-rate compared to oxycodone, contributing to its distinct pharmacological profile.

Table 2: Comparative Mu-Opioid Receptor Agonist Potency (GTPγS Assay) of Oxycodone and Metabolites (In Vitro) Lower EC50 values indicate higher potency.

| Compound | Potency (EC50, nM) | Efficacy (% Emax vs DAMGO) | Reference |

|---|---|---|---|

| Oxymorphone | 2.6 - 15 | 87 - 100% | |

| Noroxymorphone | 51 | 93% | |

| Oxycodone | 78 - 140 | 70 - 87% | |

| Noroxycodone | 630 - 1500 | 56 - 72% |

Analytical Chemistry Methodologies for Identification and Quantification

Chromatographic Techniques for Separation and Detection

Chromatographic methods coupled with mass spectrometry are the gold standard for the analysis of 6β-oxycodol due to their high sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely employed technique for the quantification of 6β-oxycodol in biological matrices such as blood and urine. This method offers excellent selectivity and sensitivity, allowing for the detection of low concentrations of the analyte.

In a typical LC-MS/MS method, the analyte is first separated from other compounds in the sample using a liquid chromatograph. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratios of the resulting ions are measured, allowing for the identification and quantification of the target compound.

One study developed and validated a sensitive LC-MS/MS method for the simultaneous quantification of oxycodone and five of its metabolites, including 6β-oxycodol, in human blood. The method utilized a Waters Acquity UPLC® I-class system coupled to a Waters Xevo TQD mass spectrometer. The limit of quantitation (LOQ) for 6β-oxycodol was established at 0.5 ng/mL, with a calibration range of 0.5–25 ng/mL.

Table 1: LC-MS/MS Parameters for 6β-Oxycodol Analysis

| Parameter | Value |

|---|---|

| Instrumentation | Waters Acquity UPLC® I-class, Waters Xevo TQD |

| Limit of Quantitation (LOQ) | 0.5 ng/mL |

| Calibration Range | 0.5–25 ng/mL |

Data from a validated method for the analysis of 6β-oxycodol in human blood.

Another comprehensive method for the quantification of oxycodone and its metabolites, including 6β-oxycodol, in urine was developed using LC-MS/MS. The calibration range for 6β-oxycodol in this urine analysis method was 0.015–10 μg/mL.

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS)

UHPLC-QTOF-MS is another powerful technique for the analysis of 6β-oxycodol. This method combines the high separation efficiency of UHPLC with the high mass accuracy and resolution of QTOF-MS. This allows for the confident identification of analytes, even in complex matrices, and can aid in the identification of novel or unexpected compounds.

In one study, UHPLC-QTOF-MS was used to identify interferences in opioid testing. The high-resolution mass spectrometry data allowed for the differentiation of α-oxycodol and β-oxycodol, the 6-keto-reduced metabolites of oxycodone, which differ only in their stereochemistry.

Sample Preparation Strategies for Biological Matrices

Effective sample preparation is crucial for accurate and reliable analytical results. It aims to remove interfering substances from the biological matrix and concentrate the analyte of interest.

Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction (SPE) is a commonly used sample preparation technique for isolating 6β-oxycodol and other opioids from biological samples like blood and urine. This technique involves passing the liquid sample through a cartridge containing a solid sorbent material that retains the analytes of interest. The interfering substances are washed away, and the analytes are then eluted with a suitable solvent.

A validated method for the analysis of oxycodone and its metabolites in human blood utilized Bond Elut Certify Solid Phase Extraction columns for sample cleanup. Similarly, other studies have employed various SPE cartridges, such as Oasis MCX SPE cartridges, for the extraction of these compounds from plasma. Polymeric SPE sorbents, like Strata-X-Drug B, are also designed for the extraction of basic drugs from biological matrices and can be used without conditioning steps, saving time in high-throughput settings.

Table 2: Common SPE Sorbents for Opioid Analysis

| Sorbent Type | Retention Mechanism | Common Application |

|---|---|---|

| Mixed-Mode (e.g., Bond Elut Certify) | Non-polar and ion exchange | Extraction of drugs with acidic, neutral, and basic properties from biological fluids. |

| Polymeric Cation Exchange (e.g., Oasis MCX) | Strong cation exchange and reversed-phase | Extraction of basic compounds from biological fluids. |

| Polymeric (e.g., Strata-X-Drug B) | Proprietary polymer | Extraction of basic drugs of abuse from biological samples. |

Automation in Sample Processing for High-Throughput Analysis

Automation in sample preparation has become increasingly important in analytical laboratories to improve efficiency, reproducibility, and throughput. Automated systems can perform various sample preparation steps, including liquid handling, filtration, and solid-phase extraction, with high precision.

For high-throughput analysis of opioids, automated SPE systems can be employed to process a large number of samples in a shorter amount of time. These systems can be integrated with LC-MS/MS instruments for a fully automated workflow from sample preparation to analysis. The use of 96-well SPE plates is particularly amenable to automation and is commonly used in high-throughput settings. Automated workstations can handle tasks such as sample weighing, extraction, filtration, and dilution, significantly reducing manual labor and the potential for human error.

Method Validation Parameters in Research Settings

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. Method validation involves evaluating several parameters to demonstrate the reliability and accuracy of the method.

Key validation parameters for analytical methods used in research settings include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In one study, the specificity of an LC-MS/MS method for oxycodone and its metabolites was established, with mean ratios relative to the lower limit of quantitation (LLOQ) being low for all analytes in various matrices.

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a specific range. For 6β-oxycodol, calibration ranges of 0.5–25 ng/mL in blood and 0.015–10 μg/mL in urine have been established in validated methods.

Accuracy: The closeness of the measured value to the true value. In a validated method for 6β-oxycodol, bias studies resulted in a deviation of ≤15%.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision for 6β-oxycodol analysis has been reported to be within 2.90–17.3%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. A sensitive method for 6β-oxycodol in blood established an LOQ of 0.5 ng/mL.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. Stability studies for 6β-oxycodol have shown that it is stable in the autosampler for up to 72 hours with a difference of no more than ±20% from the initial concentration.

Dilution Integrity: Ensures that a sample can be diluted without affecting the accuracy of the analyte concentration measurement. For 6β-oxycodol, a ten-fold dilution was found to be acceptable, with analyte concentrations ranging within ±18% of the target concentration.

Table 3: Summary of Method Validation Parameters for 6β-Oxycodol

| Parameter | Finding | Reference |

|---|---|---|

| Linearity (Blood) | 0.5–25 ng/mL | |

| Linearity (Urine) | 0.015–10 μg/mL | |

| Accuracy (Bias) | ≤15% deviation | |

| Precision | 2.90–17.3% | |

| LOQ (Blood) | 0.5 ng/mL | |

| Autosampler Stability | ≤ ±20% difference at 72h |

| Dilution Integrity | ±18% at ten-fold dilution | |

Limit of Quantitation and Calibration Range Determination

The development of robust analytical methods for 6beta-oxycodol requires the establishment of key performance characteristics, such as the limit of quantitation (LOQ) and the calibration range. These parameters define the sensitivity and the working concentration range of the assay.

A highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous quantification of oxycodone and several of its metabolites, including this compound, in human blood. Current time information in IN. For this method, the limit of quantitation for this compound was established at 0.5 ng/mL. Current time information in IN. The calibration range, which is the concentration range over which the method is confirmed to be linear and accurate, was determined to be 0.5–25 ng/mL for this compound. Current time information in IN.

In a separate study focused on the analysis of oxycodone and its phase I and II metabolites in urine, another LC-MS/MS method was validated. For this urine-based assay, the calibration range for this compound was established as 0.015–10 µg/mL. The lower limit of quantitation (LLOQ) was determined to be 0.03 µg/mL for this compound in urine. These differing ranges and limits of quantitation reflect the different matrices (blood vs. urine) and the specific goals of each analytical method.

The table below summarizes the limit of quantitation and calibration range for this compound in different biological matrices as reported in scientific literature.

| Biological Matrix | Analytical Method | Limit of Quantitation (LOQ) | Calibration Range |

| Human Blood | LC-MS/MS | 0.5 ng/mL | 0.5–25 ng/mL |

| Human Urine | LC-MS/MS | 0.03 µg/mL | 0.015–10 µg/mL |

Precision, Bias, and Stability Assessment

Method validation also encompasses the critical assessment of precision, bias, and the stability of the analyte under various conditions. These evaluations ensure the reliability and reproducibility of the analytical results.

For the LC-MS/MS method for the analysis of this compound in human blood, precision and bias studies were conducted. The precision, a measure of the random error, was found to be within the range of 2.90–17.3%. Current time information in IN. The bias, which reflects the systematic error, resulted in a deviation of ±15%. Current time information in IN. These values are within the acceptable limits for bioanalytical method validation. Furthermore, the stability of this compound in the autosampler was assessed at two different concentrations over 24, 48, and 72 hours, with the difference from the initial time point not exceeding ±20%. Current time information in IN.

In the context of the urine-based LC-MS/MS method, a comprehensive validation was also performed. Bias for this compound was determined to be between -12.2% and 2.4% across three quality control levels, which is within the acceptable criterion of ±20%. The intraday precision ranged from 1.8% to 13% coefficient of variation (%CV), and the interday precision was between 1.8% and 10.6% CV, both well within the acceptable limit of ±20% CV. Processed sample stability for this compound was evaluated at low and high concentrations in the autosampler at 10°C for 24, 48, and 72 hours.

The following table presents the precision and bias data for the analytical methods used to quantify this compound.

| Biological Matrix | Parameter | Finding |

| Human Blood | Precision | 2.90–17.3% |

| Bias | ±15% deviation | |

| Human Urine | Bias | -12.2% to 2.4% |

| Intraday Precision | 1.8–13% CV | |

| Interday Precision | 1.8–10.6% CV |

Application in Metabolite Profiling Studies (Non-Clinical)

The validated analytical methodologies for this compound are instrumental in non-clinical metabolite profiling studies. These studies are essential for understanding the metabolic fate of a parent drug, such as oxycodone, and for identifying potential species differences in metabolism.

In non-clinical research, 6-keto-reduction is a recognized metabolic pathway for oxycodone, leading to the formation of alpha- and beta-oxycodol. In vitro studies using human liver microsomes have been employed to investigate the enzymes responsible for oxycodone metabolism. While the primary oxidative pathways are N-demethylation by CYP3A4/5 and O-demethylation by CYP2D6, a smaller portion of oxycodone is converted to α/β-oxycodol through 6-keto reduction.

The application of these quantitative methods in non-clinical studies is a critical component of the "Metabolites in Safety Testing" (MIST) framework outlined by regulatory agencies. These studies help to ensure that human metabolites are adequately evaluated for safety in non-clinical toxicology species. By quantifying the levels of metabolites like this compound in different species, researchers can identify any disproportionate human metabolites that may require further safety assessment.

Forensic Toxicological Research Applications

Development of Analytical Reference Standards for Forensic Analysis

The foundation of accurate and reliable forensic toxicological analysis is the availability of high-purity, certified reference materials (CRMs). For 6β-Oxycodol, the development and provision of such analytical standards are crucial for validating analytical methods and ensuring the defensibility of laboratory results.

Several chemical suppliers provide 6β-Oxycodol as an analytical reference material or reference standard specifically intended for research and forensic applications. These standards are often manufactured and tested to meet stringent international quality standards, such as ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories) and ISO 17034 (General requirements for the competence of reference material producers). The availability of these qualified reference materials allows forensic laboratories to:

Develop and validate new analytical methods for the detection of 6β-Oxycodol.

Prepare calibrators and quality control samples to ensure the accuracy and precision of quantitative analyses.

Confirm the identity of the metabolite in biological samples through techniques like mass spectrometry.

These reference standards are typically supplied as neat solids or in solution with detailed certificates of analysis that provide information on purity, concentration, and storage conditions. This ensures that laboratories can maintain a clear and traceable chain of measurement, which is a fundamental requirement in forensic science.

Method Development for Post-Mortem Specimen Analysis (e.g., blood, urine)

The detection of 6β-Oxycodol in post-mortem specimens requires highly sensitive and specific analytical methods. Due to its status as a minor metabolite, its concentrations in blood and urine can be very low, necessitating advanced analytical techniques. Researchers have successfully developed and validated methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of 6β-Oxycodol along with its parent drug, oxycodone, and other key metabolites.

These methods are validated according to rigorous guidelines, such as those from the Academy Standards Board (ASB) Standard Practices for Method Development in Forensic Toxicology. Validation parameters typically include assessing the calibration model, bias, precision, limit of detection (LOD), lower limit of quantitation (LLOQ), and stability.

One such validated LC-MS/MS method for human blood established a lower limit of quantitation of 0.5 ng/mL for 6β-Oxycodol, demonstrating the high sensitivity required for its detection. The calibration range for 6β-Oxycodol in this method was set between 0.5 and 25 ng/mL. Similarly, comprehensive methods have been developed for urine, which is another critical matrix in post-mortem toxicology. These methods often employ solid-phase extraction (SPE) to isolate and concentrate the analytes from the complex biological matrix before instrumental analysis.

Table 1: Examples of Validated Analytical Methods for 6β-Oxycodol.

Role in Comprehensive Opioid Metabolite Panels for Toxicological Investigation

In forensic toxicology, analyzing for a single compound is often insufficient for a thorough investigation. The interpretation of oxycodone-related cases, in particular, benefits from the inclusion of its metabolites in a comprehensive analytical panel. 6β-Oxycodol, alongside other metabolites like noroxycodone, oxymorphone, and their glucuronidated forms, plays a significant role in these panels.

The inclusion of minor metabolites such as 6β-Oxycodol can be beneficial for several reasons:

Improved Identification of Use : Detecting metabolites can help confirm the use of the parent drug, oxycodone, even if oxycodone itself is present at very low concentrations or is undetectable.

Aiding Interpretation : The presence and concentration ratios of different metabolites can sometimes offer insights into the timing and pattern of drug use, although this remains a complex area of research.

Comprehensive Analysis : A full metabolite profile provides a more complete picture for toxicological assessment, which is crucial in determining the cause and manner of death.

The development of sensitive LC-MS/MS methods allows for the simultaneous quantification of oxycodone and a suite of its phase I and phase II metabolites, including 6β-Oxycodol, from a single sample. This comprehensive approach enhances the ability of toxicologists to interpret findings in complex post-mortem cases.

Challenges in Analytical Detection and Interpretation in Forensic Contexts

Despite advancements in analytical techniques, the detection and interpretation of 6β-Oxycodol in forensic contexts are not without challenges.

A significant analytical challenge is the potential for isobaric interference, particularly with codeine. It has been demonstrated that 6β-Oxycodol can co-elute with codeine during chromatographic separation and that in-source fragmentation in the mass spectrometer can produce a fragment ion with the same mass-to-charge ratio as codeine. This can lead to the false positive identification or inaccurate quantification of codeine in samples containing oxycodone metabolites. To mitigate this, forensic laboratories must:

Carefully optimize chromatographic conditions to attempt separation.

Adjust mass spectrometer settings, such as cone voltage, to minimize in-source fragmentation.

Monitor for the presence of other oxycodone metabolites, like 6α-oxycodol, to identify potential interference.

Another challenge is the inherently low concentrations of 6β-Oxycodol, which requires highly sensitive instrumentation that may not be available in all laboratories.

Interpretation of post-mortem results is further complicated by post-mortem redistribution, where drugs can diffuse from tissues with high concentrations (like the liver and lungs) into the blood after death. This can alter the drug concentrations found in central blood samples, making it difficult to relate the measured concentration to the level at the time of death. Therefore, a holistic view, considering the case history and the full toxicological profile, is essential for proper interpretation.

In Vitro Models for Biotransformation Research

Use of Liver Microsomes in Metabolic Characterization

Liver microsomes, which are vesicles of the endoplasmic reticulum, are a widely used in vitro tool for studying the metabolism of drugs and other foreign compounds (xenobiotics). They are particularly rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.

Research utilizing human liver microsomes (HLMs) has been fundamental in mapping the metabolic pathways of oxycodone. These preparations allow for the investigation of specific enzymatic reactions in a controlled environment. The primary oxidative pathways of oxycodone, N-demethylation and O-demethylation, are readily characterized in microsomal incubations. While the 6-keto reduction of oxycodone to produce 6beta-oxycodol is a less dominant pathway compared to oxidation by CYP enzymes, it is a recognized metabolic route. Studies have shown that a small fraction of an oxycodone dose is converted to alpha- and beta-oxycodol via this reductive pathway.

The general experimental setup involves incubating the parent compound, oxycodone, with pooled HLMs in the presence of an NADPH-generating system, which provides the necessary reducing equivalents for CYP enzyme activity. Following incubation, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to separate and identify the metabolites formed, including this compound.

Table 1: Major Metabolic Pathways of Oxycodone Identified in Human Liver Microsome Studies

| Metabolic Pathway | Metabolite(s) Formed | Primary Enzyme System | Percentage of Dose (approx.) |

|---|---|---|---|

| N-demethylation | Noroxycodone, Noroxymorphone, alpha- and beta-noroxycodol | Cytochrome P450 (CYP) 3A4/5 | 45% |

| O-demethylation | Oxymorphone, alpha- and beta-oxymorphol | Cytochrome P450 (CYP) 2D6 | 11% |

Data derived from studies analyzing urinary excretion following oxycodone administration, reflecting metabolic pathways characterized by in vitro systems like microsomes.

Hepatocyte Models for Xenobiotic Biotransformation

Hepatocyte models are considered a "gold standard" for in vitro metabolism studies as they represent a more physiologically complete system than subcellular fractions like microsomes. Primary human hepatocytes contain the full complement of metabolic enzymes, including both Phase I and Phase II (conjugation) enzymes, as well as relevant transporters, allowing for a more comprehensive assessment of a drug's biotransformation.

The metabolism of oxycodone, including the formation of this compound, has been depicted in metabolic charts specific to hepatocytes. These models allow researchers to observe the entire metabolic cascade, from the initial biotransformation of the parent drug by Phase I enzymes to the subsequent conjugation of metabolites by Phase II enzymes. For instance, after oxycodone is reduced to this compound, it may undergo further glucuronidation, a reaction that can be effectively studied in intact hepatocyte cultures.

Hepatocytes can be cultured in various formats, including traditional 2D monolayers or more advanced 3D spheroid cultures, which better mimic the architecture of the liver. These models have been successfully used to study the biotransformation of numerous xenobiotics and can be used for biosynthesis of metabolites for further study.

Table 2: Comparison of In Vitro Liver Models for Biotransformation Research

| Model | Advantages | Limitations |

|---|---|---|

| Liver Microsomes | - High concentration of Phase I (CYP) enzymes. - Cost-effective and readily available.- Good for initial screening and enzyme kinetics. | - Lack Phase II enzymes and cofactors.- Do not account for cellular transport. |

| Hepatocytes | - Contain a full range of Phase I and II enzymes and transporters. - Provide a more physiologically relevant metabolic profile. - Can study induction and downstream metabolism. | - Limited availability and high cost (primary cells).- Donor-to-donor variability. - Finite lifespan in culture. |

Recombinant Enzyme Systems for Specific Pathway Elucidation

Recombinant enzyme systems involve expressing a single, specific human drug-metabolizing enzyme in a host cell system (e.g., insect cells or bacteria) that otherwise lacks metabolic activity. This powerful tool allows researchers to definitively determine if a specific enzyme is responsible for a particular metabolic reaction, removing the ambiguity that can arise from the multiple enzymes present in microsomes and hepatocytes.

This approach has been used extensively to characterize the metabolism of oxycodone. Studies with recombinant human P450s have unequivocally identified CYP3A4 and CYP3A5 as the primary enzymes responsible for the N-demethylation of oxycodone to noroxycodone, and CYP2D6 as the main enzyme catalyzing the O-demethylation to oxymorphone.

However, regarding the formation of this compound, the specific enzyme responsible has not been definitively identified using this method. The biotransformation is attributed to one or more cytosolic ketoreductases, but the specific enzyme(s) that catalyze the 6-keto reduction of oxycodone remain largely uncharacterized in the scientific literature. This represents a knowledge gap and highlights an area for future research where recombinant enzyme systems could be employed to screen various human ketoreductase enzymes for activity towards oxycodone.

Table 3: Enzymes Responsible for Major Oxycodone Metabolic Pathways

| Reaction | Metabolite | Enzyme(s) Identified | Method of Identification |

|---|---|---|---|

| N-demethylation | Noroxycodone | CYP3A4, CYP3A5 | Recombinant Enzymes, Chemical Inhibition |

| O-demethylation | Oxymorphone | CYP2D6 | Recombinant Enzymes, Chemical Inhibition |

Preclinical in Vivo Models in Metabolite Research

Animal Models for Metabolism and Distribution Studies

Preclinical research extensively utilizes various animal models to investigate the metabolism and distribution of oxycodone and its metabolites, including 6β-oxycodol. These in vivo models are crucial for understanding the pharmacokinetic profile of these compounds before human studies. Commonly used species include rabbits, guinea pigs, mice, and rats.

The selection of an appropriate animal model is critical, as metabolic pathways can differ significantly between species. For instance, studies on the metabolism of 6-keto-opioids like oxymorphone, a related compound, have shown species-specific variations in the extent and stereoselectivity of 6-keto reduction.

In one study, the metabolism of oxymorphone was found to be extensive in rats, dogs, and guinea pigs, but less so in rabbits. The primary metabolite in all species was conjugated oxymorphone, followed by the 6-keto reduction products, 6β- and 6α-oxymorphol. Notably, 6β-oxymorphol was detected in the urine of all species examined, while 6α-oxymorphol was only found in humans, rabbits, and guinea pigs. Rabbits were an exception in that they excreted a significantly larger portion of unchanged oxymorphone compared to other species.

Research in rats has been instrumental in identifying plasma metabolites in response to oxycodone exposure. Such studies help in understanding the metabolic changes and identifying potential biomarkers associated with oxycodone administration. The use of rats is also highlighted in studies investigating the influence of genetic factors on opioid metabolism, providing a model to explore the effects of enzymes like cytochrome P450 (CYP) on the formation of various metabolites.

The following table summarizes the urinary excretion of oxymorphone and its 6-keto-reduced metabolites in different animal species, offering a comparative view of their metabolic handling of a structurally related compound.

| Species | Free Oxymorphone (% of dose) | Conjugated Oxymorphone (% of dose) | 6β-Oxymorphol (% of dose) | 6α-Oxymorphol (% of dose) |

|---|---|---|---|---|

| Human | ≤10% | 12.7-81.7% | 0.2-3.1% | 0.1-2.8% |

| Rat | ≤10% | 12.7-81.7% | 0.2-3.1% | Not Detected |

| Guinea Pig | ≤10% | 12.7-81.7% | 0.2-3.1% | 0.1-2.8% |

| Rabbit | 31.7% | 12.7-81.7% | 0.2-3.1% | 0.1-2.8% |

| Dog | ≤10% | 12.7-81.7% | 0.2-3.1% | Not Detected |

Data adapted from studies on oxymorphone metabolism.

Brain Distribution Studies of Oxycodol and Related Metabolites in Animal Models

Understanding the extent to which oxycodone and its metabolites, including the oxycodols, penetrate the central nervous system is critical to elucidating their pharmacological effects. Animal models, particularly rats, have been pivotal in these investigations.

Studies in rats have shown that while oxycodone readily crosses the blood-brain barrier, its metabolites exhibit significantly lower uptake into the brain. For instance, after administration of oxycodone to rats, the brain concentrations of its major circulating metabolites, noroxycodone and noroxymorphone, were found to be substantially lower than that of the parent drug. This poor brain penetration is a key factor suggesting that these metabolites may not contribute significantly to the central effects of oxycodone.

Research using in situ brain perfusion techniques in rats has provided further insights into the transport of these compounds across the blood-brain barrier. Some studies suggest that oxycodone itself may have an active influx mechanism into the brain, leading to higher unbound concentrations in the brain compared to the blood. In contrast, metabolites are generally less capable of crossing this barrier.

The brain-to-plasma concentration ratio is a key parameter in these studies. For oxycodone in rats, this ratio has been reported to be 2.1, indicating accumulation in the brain. However, similar data for 6β-oxycodol is not as readily available, though the general consensus for oxycodone metabolites is poor brain uptake.

The following table presents data on the brain distribution of oxycodone and its primary metabolites in rats, illustrating the differential penetration of these compounds into the central nervous system.

| Compound | Relative Brain Uptake Compared to Oxycodone | Significance |

|---|---|---|

| Oxycodone | - | Readily crosses the blood-brain barrier. |

| Noroxycodone | Significantly lower | Major circulating metabolite with poor brain uptake. |

| Noroxymorphone | Significantly lower | Another key metabolite with limited brain penetration. |

Based on findings from brain distribution studies in rats.

Structure Activity Relationship Sar Studies

Computational Approaches to SAR Modeling

Computational modeling has become an indispensable tool in drug discovery, offering insights into how ligands like 6β-oxycodol interact with their target receptors. Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to predict the binding modes and affinities of these compounds.

Molecular docking studies, for instance, can be used to place a ligand into the binding pocket of a receptor, such as the µ-opioid receptor (MOR), and estimate the strength of the interaction. These models often rely on high-resolution crystal structures of the receptor, which provide a detailed three-dimensional map of the binding site. For example, computational studies on N-methylmorphinan-6-ones, a class of compounds that includes oxycodone derivatives, have utilized the crystal structure of the murine µ-opioid receptor in its active conformation to understand ligand binding. These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for receptor activation.

Quantitative Structure-Activity Relationship (QSAR) models offer another computational approach. QSAR attempts to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. These models can help predict the activity of new, unsynthesized compounds and guide the design of more potent and selective ligands. For instance, QSAR analysis has been applied to understand the structural requirements for agonist activity at the glucagon-like peptide-1 receptor (GLP-1R), demonstrating the power of this approach in peptide and small molecule drug design.

In the context of opioids, computational fluid dynamics (CFD) combined with physiologically based pharmacokinetic (PBPK) modeling has been used to predict the absorption of nasally administered oxycodone, highlighting the diverse applications of computational methods in understanding the fate of these drugs in the body.

Experimental Characterization of Structural Determinants for Receptor Binding

Experimental techniques provide the ground truth for the predictions made by computational models. Radioligand binding assays are a fundamental tool for characterizing the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is used to compete with the test compound. The concentration of the test compound that displaces 50% of the radiolabeled ligand (the IC₅₀ value) is a measure of its binding affinity.

Studies on oxycodone and its metabolites have shown that they bind to µ-opioid receptors (MOR), κ-opioid receptors (KOR), and δ-opioid receptors (DOR) with varying affinities. Oxycodone itself has a moderate affinity for the µ-opioid receptor. Its metabolite, oxymorphone, exhibits a significantly higher affinity for the µ-opioid receptor, in some cases up to 40-fold higher than the parent compound.

The stereoisomers of the reductive metabolite of oxycodone, α- and β-oxycodol, have been shown to have a significantly lower binding affinity for the µ-opioid receptor and very low potency. This highlights the critical role of the C6-substituent's orientation in receptor interaction. Further studies on related morphinan (B1239233) structures have demonstrated that modifications at various positions, including the N-substituent and positions 5 and 14, can dramatically alter receptor binding affinity and selectivity. For example, replacing the N-methyl group in oxymorphone with other substituents can produce compounds ranging from potent agonists to antagonists.

| Compound | Receptor Binding Affinity (Ki, nM) |

| Oxycodone | µ-opioid receptor: 18 nM; κ-opioid receptor: 677 nM; δ-opioid receptor: 958 nM |

| Oxymorphone | µ-opioid receptor: ~0.45 nM (approximately 40-fold higher than oxycodone) |

| α- and β-Oxycodol | Significantly lower affinity for the µ-opioid receptor compared to oxycodone |

This table presents a summary of receptor binding affinities for oxycodone and its key metabolites. The Ki value represents the inhibition constant, with lower values indicating higher binding affinity.

Impact of the 6β-Hydroxyl Group on Molecular Interactions

The presence and orientation of the hydroxyl group at the 6-position of the morphinan skeleton have a profound impact on the pharmacological properties of opioids. The 6β-hydroxyl group of 6β-oxycodol is a key structural feature that influences its interaction with opioid receptors.

Studies comparing 6α- and 6β-substituted naltrexol derivatives have shown that the stereochemistry at the 6-position significantly influences receptor affinity. In many cases, the 6α-O-ether derivatives displayed higher affinity than their 6β-O-ether counterparts. This suggests that the orientation of the substituent at C6 plays a crucial role in how the ligand fits into the binding pocket of the opioid receptor.

In the case of 6β-oxycodol, its reduced affinity for the µ-opioid receptor compared to oxycodone and especially oxymorphone suggests that the 6β-hydroxyl group may not be optimally positioned for strong interactions within the receptor's binding site. This could be due to steric hindrance or unfavorable electrostatic interactions. The subtle interplay between different structural modifications on the morphinan scaffold highlights the complexity of designing opioids with specific pharmacological properties.

Emerging Research Avenues and Methodological Advancements

Integration of Metabolomics in Opioid Biotransformation Research

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, is proving to be an invaluable tool in opioid biotransformation research. By providing a comprehensive "fingerprint" of metabolic changes, this approach offers insights into the biochemical mechanisms associated with opioid exposure.

In the context of oxycodone, metabolomics studies are helping to elucidate the complex network of metabolic pathways. Oxycodone is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6. CYP3A4 mediates the N-demethylation of oxycodone to noroxycodone, which is the major metabolic pathway. CYP2D6 is responsible for the O-demethylation to the active metabolite oxymorphone. A lesser pathway involves the 6-keto reduction of oxycodone to 6α-oxycodol and 6β-oxycodol.

Recent metabolomics studies have focused on identifying a broad spectrum of metabolites to understand the full impact of oxycodone. For instance, a study on rats identified significant changes in 364 metabolites after oxycodone exposure, highlighting alterations in pathways like tryptophan metabolism. Another study utilizing untargeted metabolomics on human urine samples from opium users revealed significant perturbations in various metabolic pathways. While not focused solely on 6β-oxycodol, these studies demonstrate the power of metabolomics to uncover systemic biochemical changes induced by opioids, paving the way for more targeted investigations into the roles of specific metabolites like 6β-oxycodol.

The integration of metabolomics is crucial for understanding the complete metabolic profile of oxycodone and the potential biological significance of its various metabolites, including 6β-oxycodol.

Advanced Analytical Techniques for Comprehensive Metabolite Identification

The accurate identification and quantification of opioid metabolites are paramount for understanding their pharmacological and toxicological profiles. The development of advanced analytical techniques has been instrumental in achieving the sensitivity and specificity required for this complex task.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone in the analysis of oxycodone and its metabolites. This technique offers high sensitivity and selectivity, allowing for the detection and quantification of compounds like 6β-oxycodol even at low concentrations in biological matrices such as blood and urine. For example, a validated LC-MS/MS method was developed to quantify oxycodone and five of its metabolites, including 6α-oxycodol and 6β-oxycodol, in human blood, with a limit of quantitation of 0.5 ng/mL for all analytes.

Furthermore, high-resolution mass spectrometry (HRMS) is increasingly being employed for comprehensive metabolite identification. HRMS provides highly accurate mass measurements, which aids in the structural elucidation of unknown metabolites. Coupled with techniques like data-independent acquisition, HRMS allows for a more thorough profiling of all detectable metabolites in a sample.

The integration of ion mobility spectrometry (IMS) with LC-MS represents another significant advancement. LC-IMS-MS provides an additional dimension of separation based on the size, shape, and charge of the ions, which can help to resolve isomeric metabolites that are often difficult to distinguish using LC-MS alone. This is particularly relevant for the stereoisomers 6α-oxycodol and 6β-oxycodol.

These advanced analytical methods are essential for building a complete picture of oxycodone's metabolic fate and for accurately characterizing the role of individual metabolites like 6β-oxycodol.

Theoretical Chemistry Applications in Predicting Metabolite Behavior

Theoretical and computational chemistry are emerging as powerful tools for predicting the properties and behavior of molecules, including drug metabolites. These methods, which are based on the principles of quantum mechanics, can provide valuable insights that complement experimental findings.

In the context of opioid research, theoretical chemistry can be used to:

Predict molecular properties: Calculations can estimate various physicochemical properties of metabolites, such as their electronic structure, stability, and reactivity. This information can help to predict how a metabolite might interact with biological targets.

Model metabolic reactions: Computational models can simulate the interactions between a drug and metabolizing enzymes, such as cytochrome P450s. This can help to predict the likelihood of different metabolic pathways and the structures of the resulting metabolites.

Understand structure-activity relationships: By comparing the computed properties of a parent drug and its metabolites, researchers can gain insights into how structural modifications affect biological activity.

While specific applications of theoretical chemistry to 6β-oxycodol are not yet widely published, the general approaches are highly relevant. For instance, a mechanistic static model has been developed to predict metabolite-to-parent drug exposure ratios, which can be a valuable tool in drug development. As computational methods become more sophisticated and accessible, their application to predict the behavior of specific metabolites like 6β-oxycodol is expected to increase, aiding in the design of new drugs with improved metabolic profiles.

Development of Novel Research Tools and Reference Materials

The advancement of research into specific drug metabolites is heavily reliant on the availability of high-quality research tools and reference materials. These are crucial for the validation of analytical methods and for conducting pharmacological and toxicological studies.

The development of novel research tools encompasses several areas:

Synthesis of Reference Standards: The chemical synthesis of pure analytical reference standards for metabolites like 6β-oxycodol is fundamental. These standards are essential for the accurate identification and quantification of the metabolite in biological samples.

Development of Certified Reference Materials (CRMs): CRMs are highly characterized materials that are used to ensure the accuracy and comparability of analytical measurements across different laboratories. The availability of CRMs for opioid metabolites is crucial for forensic and clinical toxicology.

Novel in vitro and in vivo models: The development of more sophisticated cell-based assays and animal models can provide better platforms to study the formation and effects of specific metabolites. For example, using human liver microsomes in vitro allows for the study of metabolic pathways mediated by specific enzymes.

Advanced Data Analysis and Informatics Tools: The large datasets generated by modern analytical techniques, particularly in metabolomics, require sophisticated software for data processing, analysis, and interpretation. The development of specialized databases and libraries of metabolite spectra is also critical for confident metabolite identification.

Q & A

Q. How can open science principles enhance 6β-Oxycodol research?

- Methodological Answer : Share raw MS/MS spectra, NMR data, and pharmacokinetic datasets in FAIR-aligned repositories (e.g., Zenodo). Use persistent identifiers (DOIs) for supplementary materials. Collaborative platforms like GitLab enable version control for computational models, ensuring transparency in parameter adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。